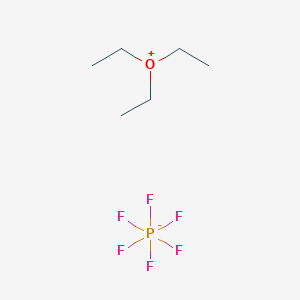

六氟磷酸三乙氧基鎓

描述

Synthesis Analysis

Triethyloxonium hexafluorophosphate is a compound that has been utilized in various synthetic applications. For instance, it has been used in the polymerization of dioxolane, where it acts as an initiator in methylene chloride. The nature of the active center during this polymerization process was investigated, revealing that the initiator is only consumed in small amounts during the reaction. The resulting polymer consists of high molecular weight material, suggesting that the active center might be a secondary oxonium ion on a large cyclic polymer rather than a simple linear trialkyloxonium ion .

Molecular Structure Analysis

The molecular structure of triethyloxonium hexafluorophosphate has been studied in the context of its role as an oxidant. Triethyloxonium hexachloroantimonate, a related compound, has been used to oxidize aromatic donors, facilitating the preparation and isolation of crystalline paramagnetic salts for X-ray structure determination. This process highlights the mechanistic relationship between the Meerwein salt [Et3O+SbCl6-] and the pure Lewis acid oxidant SbCl5, which involves an ethyl transfer from oxygen to chlorine within the ion pair .

Chemical Reactions Analysis

In the realm of chemical reactions, triethyloxonium hexafluorophosphate has been shown to be effective in catalyzing the synthesis of 1,8-dioxo-octahydroxanthenes and bis(indolyl)methanes when used in conjunction with triethyl ammonium dihydrogen phosphate. This combination provides a mild acidic ionic liquid catalyst that offers several advantages, such as good yields, short reaction times, and simple procedures under mild conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of triethyloxonium hexafluorophosphate are reflected in its use as a catalyst and initiator in polymerization reactions. Its ability to initiate polymerization in a controlled manner, producing polymers with high molecular weight and narrow molecular weight distribution, indicates its stability and efficiency as a reagent. Furthermore, its role in the synthesis of crystalline aromatic cation-radical salts suggests that it has specific oxidative properties that can be harnessed for the preparation of structurally defined materials .

科学研究应用

Polymerization of Dioxolane : It has been used in the polymerization of dioxolane, showing that it may act as an initiator in polymer formation processes (Black & Worsfold, 1975).

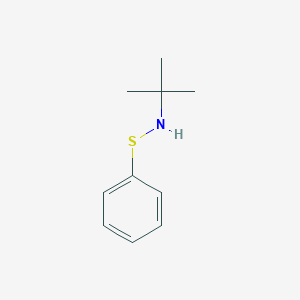

Selective Oxidation of Aromatic Donors : It functions as a selective oxidant for aromatic donors, facilitating the preparation and structural analysis of aromatic cation radicals (Rathore, Kumar, Lindeman, & Kochi, 1998).

Electrolyte Additives : Its related compound, potassium hexafluorophosphate, has been applied as an electrolyte additive in lithium metal batteries, enhancing electrochemical performance (Hagos et al., 2019).

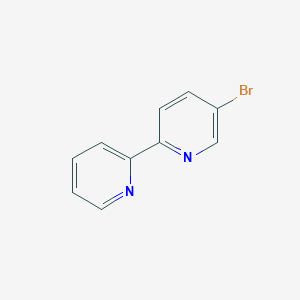

Reference Redox Couples : Used in the study of ferrocene and cobaltocenium hexafluorophosphate redox couples in room-temperature ionic liquids, indicating its utility in electrochemistry (Rogers et al., 2008).

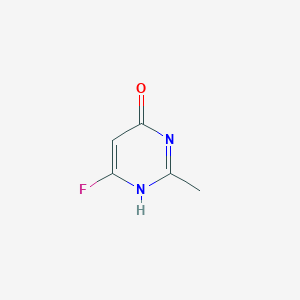

Quaternization of Pyridines : It is effective in the quaternization of nitropyridines, a reaction crucial in the synthesis of various organic compounds (Mit'kin & Yurovskaya, 2000).

Enzyme Immobilization : Triethyloxonium tetrafluoroborate, a related compound, has been utilized in the immobilization of enzymes, such as hexokinase and glucose 6-phosphate dehydrogenase, on nylon tubes (Morris, Campbell, & Hornby, 1975).

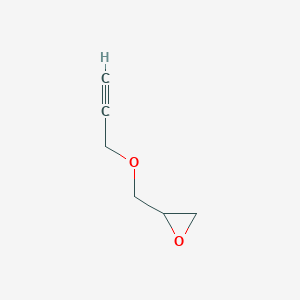

Photoactivated Catalysis : Triarylsulfonium hexafluorophosphate salts, chemically similar to triethyloxonium hexafluorophosphate, have been used as catalysts for ring-opening polymerisation under UV irradiation (Barker & Dove, 2013).

Electrochemical Studies in Supercritical Solvents : The electrochemical behavior of decamethylferrocenium hexafluorophosphate in supercritical trifluoromethane highlights the solvent's potential in electrochemical research (Goldfarb & Corti, 2000).

Analytical Chemistry : It is used in a derivatization method for quantifying nitrite and nitrate in seawater (Pagliano et al., 2011).

Gold Electrode Activation : Triethyloxonium tetrafluoroborate is used for activating gold electrodes, enhancing electrochemical signals (Nikolaev, Ermakov, Offenhäusser, & Mourzina, 2014).

安全和危害

Triethyloxonium hexafluorophosphate is classified as a flammable solid (Category 1), H228 . It causes severe skin burns and eye damage (Sub-category 1A), H314 . It may form explosive peroxides (EUH019) . The recommended precautionary measures include avoiding heat, hot surfaces, sparks, open flames, and other ignition sources; not smoking; grounding and bonding container and receiving equipment; not breathing dusts or mists; wearing protective gloves, protective clothing, eye protection, and face protection; and rinsing cautiously with water for several minutes in case of contact with skin or eyes .

属性

IUPAC Name |

triethyloxidanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O.F6P/c1-4-7(5-2)6-3;1-7(2,3,4,5)6/h4-6H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHIFBONIQGZFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[O+](CC)CC.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15F6OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50885001 | |

| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triethyloxonium hexafluorophosphate | |

CAS RN |

17950-40-2 | |

| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17950-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017950402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethyloxonium hexafluorophosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyloxonium hexafluorophosphate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

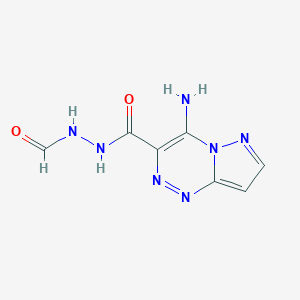

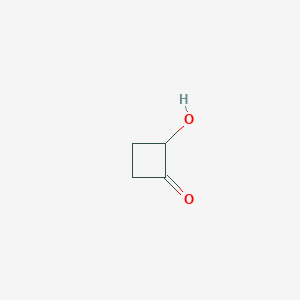

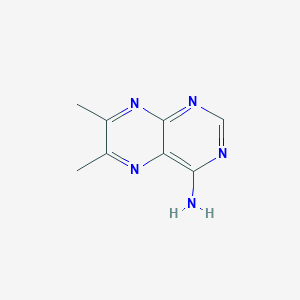

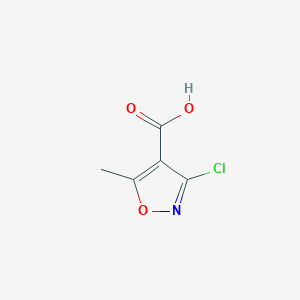

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[a]naphtho[8,1,2-cde]naphthacene](/img/structure/B93301.png)